molecular formula C10H13NO B3301366 5-(2-Pyridyl)pentan-2-one CAS No. 90874-87-6

5-(2-Pyridyl)pentan-2-one

Cat. No. B3301366
CAS RN: 90874-87-6
M. Wt: 163.22 g/mol
InChI Key: JNAQSIAPRPFYPX-UHFFFAOYSA-N
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Description

5-(2-Pyridyl)pentan-2-one , also known as 2-pentanone or methyl propyl ketone (MPK) , is a ketone compound. It shares similarities with methyl ethyl ketone (MEK) but exhibits lower solvency and is relatively more expensive . Interestingly, it occurs naturally in Nicotiana tabacum (Tobacco) and is also a metabolic product of Penicillium mold growth in blue cheese .


Synthesis Analysis

The synthesis of 5-(2-Pyridyl)pentan-2-one involves the reaction of 2-pentanone with 2-pyridinecarboxaldehyde . This process yields the desired compound through a condensation reaction. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Further studies are needed to enhance the efficiency of this synthesis .


Molecular Structure Analysis

The molecular formula of 5-(2-Pyridyl)pentan-2-one is C5H10O . Its structure consists of a five-carbon chain with a pyridine ring attached at the second carbon position. The ketone functional group is present at the second carbon, giving rise to its name. The 3D molecular model reveals the spatial arrangement of atoms, which influences its chemical behavior .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Theoretical Study of Thermal Rearrangements : A theoretical investigation using density functional theory and high level ab initio methods was conducted on thermal rearrangements related to 5-(2-Pyridyl)pentan-2-one. This study provided insights into pyrolysis experiments and theoretical kinetic modeling, contributing to the understanding of reaction energies and product distributions at various temperatures (Bozkaya & Özkan, 2012).

  • Coordination in Cyclomanganation : Research on the reaction of 5-(2-Pyridyl)pentan-2-one with benzylpentacarbonylmanganese under different conditions revealed insights into coordination chemistry, demonstrating the molecule's potential in forming unique structures and complexes (Tully, Main, & Nicholson, 2005).

Materials Science and Nanotechnology

  • Construction of Molecular Structures : Studies involving the synthesis of benzene derivatives with connections to 5-(2-Pyridyl)pentan-2-one have implications for the construction of large molecular structures, potentially influencing the development of novel materials (Schwab, Noll, & Michl, 2002).

  • Carbon Nanotube Formation : Research into the pyrolysis of pentane, related to 5-(2-Pyridyl)pentan-2-one, has demonstrated the formation of various carbonaceous materials like carbon nanotubes and nanoballs, which are significant in nanotechnology and material science (Liu, Huang, & Coville, 2002).

Biological and Medical Research

  • Antiprotozoal Drug Development : Pyridyl analogues of pentamidine, which involve structures related to 5-(2-Pyridyl)pentan-2-one, have been synthesized and tested for antiprotozoal activities, showing promise in drug development for diseases like trypanosomiasis (Bakunova et al., 2009).

Environmental and Corrosion Studies

  • **Corrosion Inhibition Research**: Studies on the inhibitory action of Schiff’s base derivatives, including 4-(pyridin-2-ylimino) pentan-2-one, against mild steel corrosion in acidic solutions, highlight the compound's relevance in corrosion science. This research combines experimental and computational approaches to understand and improve corrosion resistance (Mrani et al., 2021).

properties

IUPAC Name

5-pyridin-2-ylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-9(12)5-4-7-10-6-2-3-8-11-10/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAQSIAPRPFYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Pyridyl)pentan-2-one

Synthesis routes and methods

Procedure details

According to reference F. Noel, Albertson J. Am. Chem. Soc. 1950, 72, 2594-99, a reaction mixture comprising 50 g of acetyl acetone, 1.5 g of sodium and 108 g of 2-vinylpyridine is refluxed for 7 hours. The produced may be distilled as a yellow oil at 1.5. 102 Pa (1.1 Torr) (b.p.: 90-127° C.). Fractional distillation of this oil yields 11.9 g of 5-(2-pyridyl)-2-pentanone (4a) with a boiling point of 88-105° C. and 1.3·102 Pa (1.0 Torr).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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